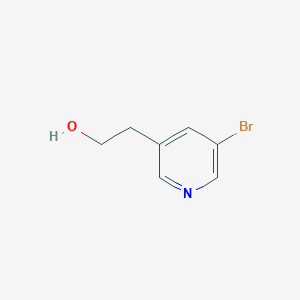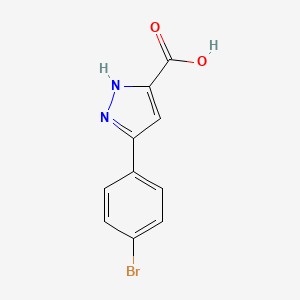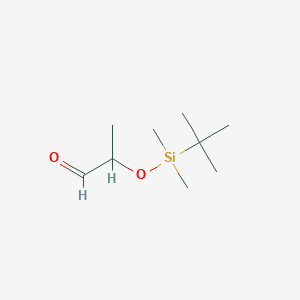![molecular formula C23H19FN4OS2 B2966992 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185023-41-9](/img/new.no-structure.jpg)
4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19FN4OS2 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Compounds within this chemical family, such as thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, have been synthesized through various methods, including heterocyclization and microwave-assisted synthesis. These techniques allow for the efficient preparation of derivatives with potential biological or material applications (Davoodnia et al., 2008), (Kaur et al., 2011).
Structural Characterization : Advances in crystallography and spectroscopic techniques have enabled detailed characterization of these compounds. For instance, the structural and spectroscopic analysis, including Hirshfeld surface analysis and DFT calculations, provide insights into the molecular architecture and electronic properties of these derivatives (Lahmidi et al., 2019).
Biological Activities
Antimicrobial and Antitumor Activities : Several studies have shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit promising antimicrobial and antitumor activities. These compounds have been evaluated against a range of bacterial, fungal, and tumor cell lines, demonstrating their potential as therapeutic agents (Hossain et al., 2009), (Lauria et al., 2013).
Adenosine Receptor Affinity : Compounds with a similar structural framework have been studied for their affinity towards adenosine receptors, indicating potential applications in treating disorders related to these receptors (Betti et al., 1999).
Organic Light-Emitting Properties : The self-assembly and organic light-emitting properties of certain derivatives highlight their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Liu et al., 2008).
特性
CAS番号 |
1185023-41-9 |
|---|---|
分子式 |
C23H19FN4OS2 |
分子量 |
450.55 |
IUPAC名 |
8-[(4-ethylphenyl)methyl]-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-7-9-16(10-8-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-5-3-4-6-18(17)24/h3-12H,2,13-14H2,1H3 |
InChIキー |
MIFDPJLZYZCVGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)


![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
